Although specific synthesis methods for 5-(3,5-dichloro-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one were not found in the provided literature, a general synthesis strategy for similar 1,3-thiazolidin-4-one derivatives can be inferred []. The synthesis typically involves a condensation reaction between a thiourea derivative and an appropriate α,β-unsaturated carbonyl compound. In this case, 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one could potentially react with 3,5-dichloro-4-hydroxybenzaldehyde under suitable reaction conditions to yield the target compound.
Based on the structural information presented in the provided papers, particularly the emphasis on dihedral angles and intramolecular interactions [, ], it is highly likely that 5-(3,5-dichloro-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits a non-planar conformation. The presence of the bulky substituents, specifically the 3,5-dichloro-4-hydroxybenzylidene and 2-methylphenyl groups, could lead to steric hindrance and influence the molecule's overall shape.
While the provided papers do not elaborate on the mechanism of action for this specific compound, some studies suggest that certain 1,3-thiazolidin-4-one derivatives exhibit biological activity by inhibiting protein kinases []. For example, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one was identified as a potent inhibitor of the protein kinase DYRK1A []. The structural similarity to 5-(3,5-dichloro-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one indicates a potential for similar biological activity.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8